3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H7IN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 7th position, and a carboxylic acid group at the 6th position on the imidazo[1,2-a]pyridine ring.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of potential therapeutic effects, depending on their specific targets .
Preparation Methods
The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various methods. One common approach involves the iodine-catalyzed condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This method is efficient and can be performed under ambient conditions using automated grindstone chemistry.
Chemical Reactions Analysis
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Radical Reactions: The imidazo[1,2-a]pyridine scaffold can be functionalized through radical reactions, often involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a building block for the development of bioactive molecules.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
Comparison with Similar Compounds
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound lacks the iodine and carboxylic acid groups, resulting in different chemical properties and applications.
7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid:
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid: This compound lacks the methyl group, leading to variations in its chemical behavior and applications
Properties
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQRFDSDFYXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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